molecular formula C9H4BrFN2O2 B8059643 4-Bromo-6-fluoro-3-nitroquinoline

4-Bromo-6-fluoro-3-nitroquinoline

Cat. No.: B8059643
M. Wt: 271.04 g/mol
InChI Key: FIXKZOBWOYPENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-3-nitroquinoline is a halogenated nitroquinoline derivative characterized by substituents at positions 3 (nitro), 4 (bromo), and 6 (fluoro) on the quinoline scaffold. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The nitro group at position 3 further polarizes the aromatic system, influencing reactivity in substitution reactions .

Properties

IUPAC Name

4-bromo-6-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXKZOBWOYPENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Bromo-6-fluoro-3-nitroquinoline has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

  • Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways, such as:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes, leading to its biological activity.

  • Receptor Binding: It can bind to receptors on cell surfaces, affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-6-fluoro-3-nitroquinoline 3-NO₂, 4-Br, 6-F C₉H₄BrFN₂O₂ ~287.04 High polarity, EWG-dominated scaffold
6-Bromo-4-chloro-3-nitroquinoline 3-NO₂, 4-Cl, 6-Br C₉H₄BrClN₂O₂ 287.50 Steric bulk from Cl/Br; kinase inhibitor intermediate
4-Bromo-6-nitroquinoline 6-NO₂, 4-Br C₉H₅BrN₂O₂ 253.06 Nitro at 6 alters electronic density
4-Bromo-3-chloro-6-trifluoromethylquinoline 3-Cl, 4-Br, 6-CF₃ C₁₀H₄BrClF₃N 310.50 CF₃ increases lipophilicity

Research Findings and Data

Physicochemical Properties

  • Solubility: Fluoro substitution improves aqueous solubility compared to chloro analogs (e.g., 6-Bromo-4-chloro-3-nitroquinoline is only slightly soluble in chloroform and DMSO ).
  • Thermal Stability: Nitro groups reduce thermal stability; derivatives like 6-Bromo-4-methyl-3-nitroquinoline decompose at 152–155°C .

Biological Activity

4-Bromo-6-fluoro-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a substituted quinoline derivative characterized by the presence of bromine, fluorine, and nitro groups. The unique arrangement of these substituents influences its reactivity and biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit potent antibacterial and antifungal properties. The presence of halogen substituents enhances their effectiveness against various pathogens.
  • Antimalarial Activity : Quinoline compounds have been extensively studied for their antimalarial properties. In vitro evaluations suggest that this compound may possess significant activity against Plasmodium falciparum, the causative agent of malaria.
  • Anticancer Potential : Some studies suggest that quinoline derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • DNA Interaction : Quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antimalarial Efficacy

In vitro assays demonstrated that this compound had an IC50 value in the low micromolar range against Plasmodium falciparum. This suggests that it could serve as a lead compound for further development as an antimalarial drug .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various quinoline derivatives. The study found that this compound inhibited the growth of several cancer cell lines with IC50 values indicating moderate potency .

Data Summary

Biological ActivityIC50 Value (µM)Reference
Antimicrobial (S. aureus)5.0
Antimalarial (P. falciparum)1.5
Anticancer (various cell lines)10.0 - 20.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.